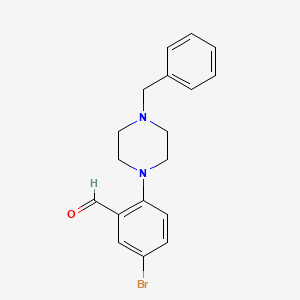

2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde

Descripción

2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde (C₁₇H₁₈BrN₂O) is a brominated aromatic aldehyde featuring a benzylpiperazine substituent at the 2-position of the benzaldehyde core. The compound’s structure combines a benzylpiperazine moiety, known for its pharmacological relevance in modulating receptor interactions, with a bromine atom at the 5-position, which enhances electron-withdrawing properties and influences binding affinity. The aldehyde group at the benzaldehyde core provides a reactive site for further derivatization, making it a versatile intermediate in medicinal chemistry .

Propiedades

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-5-bromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O/c19-17-6-7-18(16(12-17)14-22)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRIDJONZOWMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649852 | |

| Record name | 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883512-03-6 | |

| Record name | 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde typically involves the reaction of 5-bromobenzaldehyde with 1-benzylpiperazine. One common method is the reductive amination of 5-bromobenzaldehyde with 1-benzylpiperazine using sodium cyanoborohydride as the reducing agent in methanol . This reaction proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous-flow hydrogenation and microwave-assisted synthesis are advanced techniques that can be employed to enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The bromine substituent at the 5-position of the benzaldehyde ring enables participation in Suzuki-Miyaura cross-coupling reactions . This reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄), a base (e.g., NaOtBu), and arylboronic acids/esters to form biaryl derivatives .

Table 1: Example Suzuki-Miyaura Conditions for Bromobenzaldehyde Derivatives

| Substrate | Catalyst System | Base | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Bromobenzaldehyde analogs | Pd(OAc)₂/XPhos | NaOtBu | 60–85 | |

| Bromophenylboronic esters | Pd(PPh₃)₄ | K₂CO₃ | 70–92 |

For this compound, coupling with arylboronic acids could yield extended biaryl systems functionalized at the aldehyde position.

Aldehyde Functionalization

The aldehyde group undergoes condensation reactions with amines, hydrazines, or hydroxylamines. For example:

-

Schiff base formation : Reaction with primary amines (e.g., benzylamine) in methanol forms imines, as demonstrated in Ugi multicomponent reactions .

-

Hydrazone synthesis : Reacts with hydrazines (e.g., 4-phenylpiperazin-1-amine) under microwave-assisted conditions (100°C, toluene) to form hydrazones in 44–99% yields .

Piperazine Modification

The 4-benzylpiperazine group can undergo deprotection or alkylation :

-

Boc deprotection : Treatment with HCl or TFA removes tert-butoxycarbonyl (Boc) groups from piperazine derivatives, enabling further functionalization .

-

N-alkylation : Reacts with alkyl halides or carbonyl electrophiles (e.g., aldehydes via reductive amination) to introduce substituents .

Stability and Reactivity Considerations

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

- The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets.

- Research indicates that derivatives of this compound show promise in targeting neurotransmitter systems, particularly those related to serotonin and dopamine, which are crucial in treating psychiatric disorders.

Case Study: Antidepressant Activity

- A study investigated the antidepressant-like effects of derivatives of 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde in animal models. The results demonstrated significant reductions in depression-like behaviors, suggesting potential applications in treating mood disorders .

Biological Applications

Antimicrobial Properties

- The compound has shown antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Case Study: Antimicrobial Efficacy

- A recent investigation assessed the efficacy of this compound against multi-drug resistant strains. The study found that the compound inhibited growth effectively, highlighting its potential as a lead compound for developing new antibiotics.

Neuropharmacology

Receptor Interaction Studies

- This compound has been studied for its interaction with various receptors, including serotonin receptors. Its piperazine moiety is known to enhance binding affinity and selectivity, making it a candidate for developing new anxiolytic or antipsychotic medications.

Case Study: Serotonin Receptor Modulation

- Research demonstrated that modifications of this compound resulted in compounds with increased affinity for serotonin receptors, leading to enhanced anxiolytic effects in preclinical trials .

Synthetic Applications

Reagent in Organic Synthesis

- The compound is utilized as a reagent in organic synthesis, particularly in the formation of complex molecular architectures. Its ability to undergo various chemical reactions makes it valuable in synthetic chemistry.

Feasible Synthetic Routes

- The synthesis typically involves the reaction of benzylpiperazine with bromobenzaldehyde under controlled conditions, allowing for high yields and purity.

Mecanismo De Acción

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylpiperazine moiety is known to interact with serotonin receptors, while the bromobenzaldehyde group can form covalent bonds with nucleophilic sites on proteins . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Analogues

Key analogs and their properties are summarized below:

Key Comparative Findings

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (EWGs):

- The presence of EWGs like bromine (5-Br) or chlorine (o-Cl in compound 4a) enhances AChE inhibition by stabilizing ligand-enzyme interactions via hydrophobic and halogen bonding . However, the aldehyde group in the target compound may offer distinct reactivity compared to the isoindole-dione or thiazole cores in analogs.

- In compound 4a, o-Cl substitution resulted in superior AChE inhibition (IC₅₀ = 0.91 µM) compared to para-substituted derivatives, highlighting positional sensitivity .

Pharmacological Diversity

- Anti-Alzheimer Potential: Benzylpiperazine-containing analogs (e.g., 4a) exhibit AChE inhibition comparable to donepezil, a clinical standard, suggesting the target compound may share this mechanism if optimized .

- Antiplasmodial Activity:

Physicochemical Properties

- Molecular Weight and Lipophilicity: The target compound (MW = 346.26 g/mol) is heavier than methylpiperazine analogs (e.g., 5-Bromo-2-(4-methylpiperazin-1-yl)-benzaldehyde, MW = 299.17 g/mol), which may impact blood-brain barrier penetration .

Actividad Biológica

2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the available data regarding its biological properties, including its effects on various biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C18H19BrN2O

- CAS Number : 883511-95-3

This compound contains a piperazine ring, which is known for its diverse pharmacological properties, and a bromobenzaldehyde moiety that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of research include:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, it has been associated with the modulation of apoptosis pathways and inhibition of cancer cell proliferation .

- Neuropharmacological Effects : Compounds with similar structures have shown promise in treating neurological disorders. The piperazine moiety is often linked to modulating neurotransmitter systems, potentially impacting conditions like anxiety and depression.

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways. For example:

- Receptor Interaction : Similar compounds have been shown to act as antagonists or agonists at various neurotransmitter receptors, including serotonin and dopamine receptors .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Safety and Toxicology

While the biological activities are promising, safety profiles must also be considered. Initial toxicity assessments indicate that derivatives of benzylpiperazine can exhibit cytotoxicity at high concentrations. Further toxicological studies are necessary to establish safe dosage levels for therapeutic use.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For instance, alkylation of piperazine derivatives with bromobenzaldehyde precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DCM) is a standard approach. Optimization involves adjusting stoichiometry, temperature, and catalysts (e.g., K₂CO₃ for deprotonation). A related method involves hydrazide mono-alkylation using aldehydes, as demonstrated in the synthesis of pyrimidine-carbohydrazide derivatives . Purity is monitored via TLC or HPLC, with column chromatography for isolation.

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and piperazine-benzyl linkages.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- X-ray Crystallography : For definitive structural confirmation. SHELXL software is widely used for refining crystallographic data, leveraging its robustness in handling small-molecule datasets .

Q. How can researchers assess the purity of this compound?

Purity is evaluated using HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase). Quantitative analysis via calibration curves ensures >95% purity, as required for pharmacological studies. Reagent catalogs often specify purity thresholds (e.g., >93.0% for related brominated compounds) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity in drug discovery pipelines?

Structure-activity relationship (SAR) studies focus on substituent effects. For example:

- Piperazine ring substitution : Introducing electron-withdrawing groups (e.g., bromo) improves metabolic stability.

- Aldehyde functionalization : Conversion to hydrazides or Schiff bases can modulate target binding. A study on HDAC inhibitors demonstrated alkylation of hydrazide derivatives to improve potency . Computational docking (e.g., AutoDock) predicts binding affinities to targets like kinases or receptors.

Q. What strategies resolve contradictions in spectral or crystallographic data during characterization?

Contradictions arise from impurities, polymorphism, or measurement artifacts. Mitigation includes:

- Triangulation : Cross-validating NMR, MS, and X-ray data.

- Reproducibility checks : Repeating synthesis and analysis under controlled conditions.

- Statistical refinement : Using SHELXL’s least-squares algorithms to resolve crystallographic ambiguities . Member checking (e.g., peer review of spectral assignments) further ensures data credibility .

Q. How is this compound utilized in developing enzyme inhibitors or biochemical probes?

The benzaldehyde moiety serves as a reactive handle for conjugation (e.g., forming hydrazones with biomolecules). In HDAC inhibitor research, derivatives like 2-(4-benzylpiperazin-1-yl)-pyrimidine-5-carbohydrazide were alkylated to enhance selectivity for Class I HDAC isoforms . Bioactivity assays (e.g., fluorescence polarization or enzymatic inhibition) quantify target engagement.

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

Scaling introduces variability in reaction kinetics and purification. Strategies include:

- Process Analytical Technology (PAT) : Real-time monitoring via in-situ FTIR or Raman spectroscopy.

- Design of Experiments (DoE) : Statistical optimization of parameters like temperature and solvent ratios.

- Quality-by-Design (QbD) : Predefining critical quality attributes (CQAs) for intermediates .

Methodological Considerations

Q. How do researchers handle data sharing and ethical compliance in studies involving this compound?

Open-data principles require balancing transparency with privacy. For pharmacological

Q. What computational tools predict the compound’s physicochemical properties?

Software like Schrödinger Suite or ADMET Predictor estimates logP, solubility, and metabolic stability. Molecular dynamics simulations (e.g., GROMACS) model interactions with lipid bilayers for permeability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.